molecular formula C16H10N2O8 B598281 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) CAS No. 1202689-44-8

4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)

Cat. No.: B598281
CAS No.: 1202689-44-8
M. Wt: 358.262
InChI Key: LSIRFWJQXQJPKC-OWOJBTEDSA-N
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Description

4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) is an organic compound characterized by the presence of two nitrobenzoic acid groups connected via an ethene bridge. This compound is notable for its structural configuration, which includes an E-configuration around the ethene linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) typically involves the reaction of 4-(chloromethyl)-3-nitrobenzoic acid with potassium hydroxide in ethanol. The reaction proceeds as follows:

  • Dissolve 5.74 g of potassium hydroxide in 45 mL of pure ethanol.
  • Add 5.00 g of 4-(chloromethyl)-3-nitrobenzoic acid to the solution.
  • A brown precipitate, which is the potassium salt of the target compound, will form immediately.
  • React at room temperature for about 45 minutes.
  • Apply vacuum filtration and dissolve the solid in about 70 mL of water.
  • Adjust the pH to 1 using hydrochloric acid, causing the solid matter to emerge.
  • Recrystallize from tetrahydrofuran to obtain yellow crystals of the target compound with a 75% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

    Esterification: The carboxylic acid groups can be esterified using alcohols in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products

    Reduction: 4,4’-[(E)-Ethene-1,2-diyl]bis(3-aminobenzoic acid).

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of 4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid).

Scientific Research Applications

4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) largely depends on its application. In photoconductive materials, the compound’s nitro groups play a crucial role in facilitating charge transport by aligning molecular orbitals for efficient charge carrier movement upon illumination . The ethene bridge helps maintain the structural integrity and planarity necessary for optimal photoconductive properties.

Comparison with Similar Compounds

Similar Compounds

    4,4’-[(E)-Ethene-1,2-diyl]dibenzoic acid: Lacks the nitro groups, resulting in different electronic properties.

    4,4’-[(E)-Ethene-1,2-diyl]bis(3-aminobenzoic acid): Contains amine groups instead of nitro groups, leading to different reactivity and applications.

    4,4’-[(E)-Ethene-1,2-diyl]bis(3-hydroxybenzoic acid):

Uniqueness

4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) is unique due to its combination of nitro groups and an ethene bridge, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific photoconductive or electronic characteristics .

Properties

IUPAC Name

4-[(E)-2-(4-carboxy-2-nitrophenyl)ethenyl]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O8/c19-15(20)11-5-3-9(13(7-11)17(23)24)1-2-10-4-6-12(16(21)22)8-14(10)18(25)26/h1-8H,(H,19,20)(H,21,22)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIRFWJQXQJPKC-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C=CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])/C=C/C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728637
Record name 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202689-44-8
Record name 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202689-44-8
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